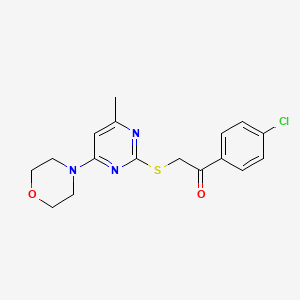

![molecular formula C23H19ClN4O5 B2479327 Methyl 4-[({[6-(cyclohexylsulfonyl)pyridazin-3-yl]thio}acetyl)amino]benzoate CAS No. 1113106-03-8](/img/structure/B2479327.png)

Methyl 4-[({[6-(cyclohexylsulfonyl)pyridazin-3-yl]thio}acetyl)amino]benzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

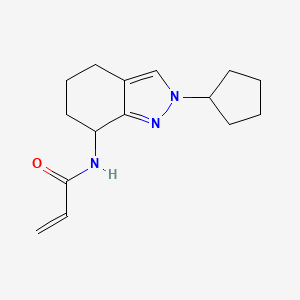

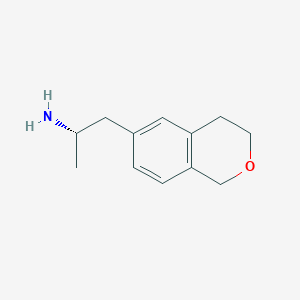

“Methyl 4-[({[6-(cyclohexylsulfonyl)pyridazin-3-yl]thio}acetyl)amino]benzoate” is a complex organic compound. It contains a pyridazine ring, which is a six-membered ring with two nitrogen atoms, and a benzoate group, which is a common motif in pharmaceutical compounds .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyridazine ring, the benzoate group, and the cyclohexylsulfonyl group. These functional groups would likely influence the compound’s physical and chemical properties .Chemical Reactions Analysis

Again, without specific literature or experimental data, it’s difficult to provide a detailed analysis of the chemical reactions this compound might undergo .Scientific Research Applications

Synthesis and Chemical Properties

- The compound is involved in the synthesis of various heterocyclic compounds, which are crucial in medicinal chemistry and pharmaceutical sciences. It acts as a key intermediate in multiple synthetic pathways leading to novel molecules with potential biological activities. For example, derivatives of pyridazine and coumarin have been synthesized using similar compounds, displaying promising antibacterial activities (El-Haggar et al., 2015). Similarly, other research highlights the synthesis of novel pyridazin-3-one and 2-amino-5-arylazopyridine derivatives, indicating the compound's relevance in the creation of fused azines and other heterocyclic compounds with potential pharmaceutical applications (Ibrahim & Behbehani, 2014).

Chemical Transformations

- Methyl 4-[({[6-(cyclohexylsulfonyl)pyridazin-3-yl]thio}acetyl)amino]benzoate and its related compounds undergo various chemical transformations, forming new and complex molecular structures. These transformations include cyclization, condensation, and other chemical reactions, essential for the synthesis of advanced pharmaceutical intermediates and final drug substances. Studies show the transformation of similar compounds into derivatives of pyrrole, imidazolidine, pyrazole, and other heterocyclic compounds, demonstrating the compound's versatility and utility in chemical synthesis (Stanovnik et al., 2006).

Crystal Structure Analysis

- The compound and its derivatives are also significant in crystallography and structural chemistry. Understanding the crystal structure and molecular conformation of these compounds aids in predicting their chemical reactivity and interaction with biological targets. For instance, research on related compounds has shed light on their hydrogen-bonded supramolecular structures, which is crucial for understanding their potential interactions in biological systems (Portilla et al., 2007).

Environmental Applications

- Although the focus is not directly on Methyl 4-[({[6-(cyclohexylsulfonyl)pyridazin-3-yl]thio}acetyl)amino]benzoate, related compounds have been studied for their role in environmental science, particularly in the biodegradation of pollutants. For example, the degradation of chlorimuron-ethyl by Aspergillus niger involves the breakdown of related sulfonylbenzoate compounds, indicating the potential environmental applications of these compounds in bioremediation processes (Sharma, Banerjee & Choudhury, 2012).

properties

IUPAC Name |

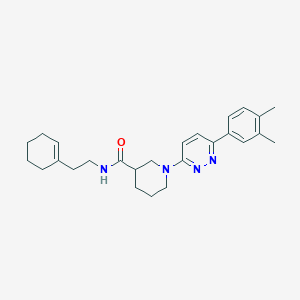

2-[5-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]-N-(2,4-dimethoxyphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19ClN4O5/c1-31-17-8-9-18(19(11-17)32-2)25-20(29)13-28-12-15(5-10-21(28)30)23-26-22(27-33-23)14-3-6-16(24)7-4-14/h3-12H,13H2,1-2H3,(H,25,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCRKBUNGOQKJOW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)NC(=O)CN2C=C(C=CC2=O)C3=NC(=NO3)C4=CC=C(C=C4)Cl)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19ClN4O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

466.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-[({[6-(cyclohexylsulfonyl)pyridazin-3-yl]thio}acetyl)amino]benzoate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

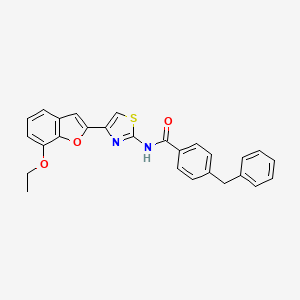

![2-[3-(2-methoxyphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N,N-dipropylacetamide](/img/structure/B2479250.png)

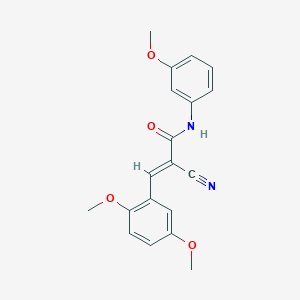

![6-{8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}-N-[2-(4-sulfamoylphenyl)ethyl]hexanamide](/img/structure/B2479257.png)

![N-(2-(5-(4-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(m-tolyloxy)acetamide](/img/structure/B2479258.png)